1,2,3,5,7,8-Hexachloronaphthalene

Description

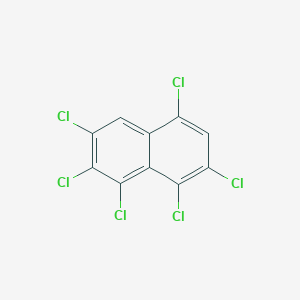

Structure

3D Structure

Properties

IUPAC Name |

1,2,3,5,7,8-hexachloronaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H2Cl6/c11-4-2-6(13)8(14)7-3(4)1-5(12)9(15)10(7)16/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPQLLIUTUFJWMH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=CC(=C(C2=C(C(=C1Cl)Cl)Cl)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H2Cl6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90145833 | |

| Record name | Naphthalene, 1,2,3,5,7,8-hexachloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90145833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

334.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103426-94-4 | |

| Record name | Naphthalene, 1,2,3,5,7,8-hexachloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103426944 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Naphthalene, 1,2,3,5,7,8-hexachloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90145833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Physicochemical Properties of 1,2,3,5,7,8 Hexachloronaphthalene

The chemical and physical properties of 1,2,3,5,7,8-hexachloronaphthalene are fundamental to understanding its behavior in the environment and its biological interactions.

| Property | Value |

| Molecular Formula | C₁₀H₂Cl₆ |

| Molecular Weight | 334.8 g/mol |

| CAS Number | 103426-94-4 |

| LogP (Octanol-Water Partition Coefficient) | 6.9 |

| Kovats Retention Index (Standard non-polar) | 2398.1 |

Data sourced from PubChem. nih.gov

Chemical Synthesis

The synthesis of specific, individual PCN congeners like 1,2,3,5,7,8-hexachloronaphthalene is a complex process. It typically involves multi-step organic synthesis pathways to ensure the precise placement of chlorine atoms on the naphthalene (B1677914) backbone. General approaches may include the chlorination of less-chlorinated naphthalene precursors or the use of cyclization reactions to construct the chlorinated naphthalene ring system from smaller, pre-chlorinated building blocks. However, a specific, detailed, and validated laboratory synthesis method for 1,2,3,5,7,8-hexachloronaphthalene is not widely documented in readily available scientific literature.

Sources and Formation Pathways of 1,2,3,5,7,8 Hexachloronaphthalene

Industrial and Anthropogenic Release Mechanisms

Anthropogenic activities are the primary sources of 1,2,3,5,7,8-hexachloronaphthalene releases into the environment. These can be categorized into emissions from combustion processes, contributions from historical manufacturing sites where PCNs were produced, and formation as an unintentional byproduct in other industrial activities.

Waste incineration and other high-temperature combustion processes are significant sources of polychlorinated naphthalenes. researchgate.net The combustion of materials containing chlorine and carbon, such as polyvinylchloride (PVC), can lead to the formation of highly chlorinated naphthalenes, including hexa- and hepta-chloro homologues. eurl-pops.eu The presence of metals like iron, copper, or aluminum can further increase the formation of these compounds during combustion. eurl-pops.eu

The conditions within an incinerator, particularly in the post-combustion zone, are critical. The EU Directive on Industrial Emissions, for instance, mandates that if waste contains more than 1% of halogenated organic substances (expressed as chlorine), the gas must be held at a temperature of at least 1100°C for a minimum of two seconds to prevent the formation of persistent organic pollutants. epa.gov However, different combustion sources can produce varied PCN congener patterns. eurl-pops.eu While these thermal processes are a confirmed source of a wide array of PCNs, specific emission data for the 1,2,3,5,7,8-hexachloronaphthalene isomer is not extensively detailed in available studies.

Table 1: Overview of Industrial and Anthropogenic Release Mechanisms

| Release Mechanism | Description of Findings | Relevant Congeners Mentioned in Research |

|---|---|---|

| Waste Incineration & Combustion | A significant source of a wide range of PCNs due to the high-temperature reaction of carbon and chlorine sources (e.g., PVC). researchgate.neteurl-pops.eu Metal presence can enhance formation. eurl-pops.eu | General tri- to octa-chlorinated homologues. eurl-pops.eu |

| Historical Manufacturing Sites | Legacy contamination from the production of technical PCN mixtures, such as Halowax. researchgate.net Halowax 1014 contained potent hexa-CNs. nih.govacs.org | 1,2,3,4,6,7-hexa-CN (PCN 66), 1,2,3,5,6,7-hexa-CN (PCN 67). nih.govacs.org |

| Unintentional Byproduct Formation | Formed as impurities in other chemical products (e.g., PCBs) and during industrial thermal processes like metal smelting. researchgate.netnih.gov | Hexa-CNs and Hepta-CNs (esp. PCN 73, PCN 66/67) are predominant in some PCB formulations. nih.gov Penta-CNs (e.g., PCN-52/60) can be markers for industrial thermal processes. researchgate.net |

From around 1910 into the 1970s, PCNs were commercially manufactured on a large scale under various trade names, most notably the Halowax series in the United States. nih.gov These technical mixtures were not pure compounds but rather complex formulations containing numerous PCN congeners with varying degrees of chlorination. who.int

Analysis of these historical products shows they are a source of environmental contamination. For example, Halowax 1014, a mixture containing penta- and hexachloronaphthalenes, was found to contain highly potent congeners. nih.govwho.int Specific research has identified 1,2,3,4,6,7-hexachloronaphthalene (B52931) (PCN 66) and 1,2,3,5,6,7-hexachloronaphthalene (B52935) (PCN 67) as potent components of these mixtures. acs.org While the direct chlorination of naphthalene (B1677914) during production would likely create a wide spectrum of isomers, explicit documentation identifying 1,2,3,5,7,8-hexachloronaphthalene (PCN 69) as a component of Halowax or other historical mixtures is limited in the scientific literature.

Beyond direct manufacturing, 1,2,3,5,7,8-hexachloronaphthalene and other PCNs are formed as unintentional byproducts in various industrial processes. They have been identified as significant impurities in some technical polychlorinated biphenyl (B1667301) (PCB) formulations. nih.gov An analysis of a Chinese technical PCB formulation ("PCB3") revealed that hexa-CNs and hepta-CNs were the predominant PCN homologues present, with major contributions from congeners PCN 73, PCN 66, and PCN 67. nih.gov

Furthermore, PCNs are known to be released from industrial thermal processes unrelated to waste incineration, such as secondary copper and aluminum smelting. researchgate.net The congener profile from these sources can differ from that of commercial mixtures, with certain congeners acting as markers. For instance, some pentachloronaphthalenes are considered indicators of industrial thermal process emissions. researchgate.net As with other sources, while the formation of hexachloronaphthalenes is established, specific data quantifying the production of the 1,2,3,5,7,8-isomer from these unintentional sources remains scarce.

Pyrolytic and Thermochemical Formation Processes

The fundamental chemical pathways that create the chlorinated naphthalene structure involve high-energy pyrolytic and thermochemical reactions. These processes can build the molecule from smaller precursor chemicals.

The Hydrogen Abstraction Acetylene (B1199291) Addition (HACA) mechanism is a key pyrolytic pathway for the growth of polycyclic aromatic hydrocarbons (PAHs), including the basic naphthalene molecule. nih.gov This process typically starts with an aromatic ring, such as benzene (B151609). A hydrogen atom is abstracted from the ring, creating a radical. This radical site then reacts with acetylene (C₂H₂), adding a two-carbon chain. A second acetylene addition and subsequent cyclization and hydrogen loss steps ultimately form the fused two-ring structure of naphthalene. nih.gov This HACA mechanism provides the unchlorinated naphthalene backbone, which can then be subjected to chlorination in high-temperature environments containing a chlorine source, leading to the formation of PCNs like 1,2,3,5,7,8-hexachloronaphthalene.

Alternative thermochemical pathways for PCN formation exist, notably through the condensation of smaller chlorinated precursor molecules. Theoretical studies have detailed the formation of PCNs from chlorophenol (CP) precursors. nih.gov In these mechanisms, chlorophenoxy radicals (CPRs) are formed, which can then undergo self-condensation or cross-condensation reactions. nih.gov This leads to the formation of intermediates like chlorinated o,o′-dihydroxybiphenyls. nih.gov Through subsequent steps involving the loss of carbon monoxide and ring closure, a chlorinated bicyclopentadienyl (B14654179) intermediate is formed, which then rearranges into the stable chlorinated naphthalene structure. nih.gov While these detailed mechanistic studies have primarily focused on explaining the formation of lower-chlorinated naphthalenes, they establish a viable thermochemical route for building the core chlorinated naphthalene molecule from precursors common in combustion environments. nih.gov

Table 2: Summary of Thermochemical Formation Pathways

| Pathway | Description | Relevance to 1,2,3,5,7,8-Hexachloronaphthalene |

|---|---|---|

| Hydrogen Abstraction Acetylene Addition (HACA) | A pyrolytic mechanism that builds larger aromatic structures from smaller ones. It explains the formation of the basic naphthalene ring from precursors like benzene and acetylene. nih.gov | Forms the unchlorinated naphthalene precursor, which can be subsequently chlorinated in a chlorine-rich, high-temperature environment. |

| Condensation of Chlorophenols | A thermochemical mechanism where chlorophenoxy radicals condense to form larger structures that rearrange into chlorinated naphthalenes. nih.gov | Provides a direct pathway to a chlorinated naphthalene structure from smaller chlorinated precursors, which can then undergo further chlorination to form highly chlorinated congeners. |

Ring Closure Reactions and Product Prediction

The fundamental structure of 1,2,3,5,7,8-hexachloronaphthalene is a naphthalene molecule, which consists of two fused benzene rings. The formation of this compound involves the creation of this stable aromatic ring system and its subsequent chlorination.

Two primary types of formation pathways can lead to this compound:

Direct Chlorination of Naphthalene: The historical commercial production of PCNs involved the direct chlorination of molten naphthalene. industrialchemicals.gov.au In this process, naphthalene is treated with chlorine gas, often in the presence of a metal-halide catalyst. The reaction proceeds by electrophilic aromatic substitution, where chlorine atoms replace hydrogen atoms on the naphthalene rings. The degree of chlorination and the resulting congener profile, including the formation of 1,2,3,5,7,8-hexachloronaphthalene, are controlled by reaction conditions such as temperature and the duration of chlorine exposure. industrialchemicals.gov.auresearchgate.net The crude product is typically purified to create commercial mixtures with specific properties. industrialchemicals.gov.au

De Novo Synthesis in Thermal Processes: Unintentional formation of PCNs occurs in various high-temperature industrial and combustion processes, most notably waste incineration. industrialchemicals.gov.aulsrca.on.ca In these environments, precursor molecules can break down and reform into more complex structures through a process known as de novo synthesis. This involves reactions between carbon fragments, chlorine donors (like inorganic chlorides or organochlorines), and catalysts (like copper) in the flue gas or on fly ash particles. The naphthalene ring system can be formed from smaller molecules, followed by chlorination at high temperatures. Predicting the exact yield of a specific isomer like 1,2,3,5,7,8-hexachloronaphthalene from the vast number of possible reactions within an incinerator is exceptionally complex and depends heavily on the specific conditions of the thermal process. osti.gov

Influence of Reactant Composition on Congener Yields

The relative yield of 1,2,3,5,7,8-hexachloronaphthalene is highly dependent on the composition of the reactants and the conditions of the formation process. The distribution of different PCN congeners varies significantly between commercial formulations and unintentional sources.

Industrial Synthesis: In the manufacturing of commercial PCN mixtures, such as the Halowax series, the reactant composition is well-defined (naphthalene, chlorine, and a catalyst). By controlling the reaction parameters, manufacturers could produce mixtures with varying degrees of chlorination, from mono- to octachloronaphthalenes, to suit different applications like dielectrics, lubricants, or flame retardants. industrialchemicals.gov.aulsrca.on.ca The specific congener profile of these mixtures was a direct result of the controlled synthesis conditions.

Thermal Processes: The reactant composition in thermal processes like municipal solid waste incineration is incredibly diverse and variable. osti.gov The type of waste being burned (e.g., plastics, wood, paper), the presence of chlorine-containing materials, and the concentration of metal catalysts all influence the resulting PCN congener profile. industrialchemicals.gov.au Studies of flue gas from incinerators have identified dozens of different PCN congeners, indicating that the complex and uncontrolled nature of the reactants leads to a broad spectrum of products. industrialchemicals.gov.au Research on waste incineration has shown that PCNs can be formed as by-products, with the congener pattern of the output flue gas being distinctly different from that of the input waste, demonstrating a clear transformation and formation process. osti.gov However, specific data quantifying how changes in waste composition directly affect the yield of the 1,2,3,5,7,8-hexachloronaphthalene congener are not extensively detailed in available research.

Dietary and Food-Related Formation Research

The primary route of human exposure to persistent organic pollutants like 1,2,3,5,7,8-hexachloronaphthalene is through diet. manchester.ac.uk The compound does not form during cooking but enters the food chain through environmental contamination. Its chemical stability and lipophilic (fat-soluble) nature cause it to persist in the environment and bioaccumulate in the fatty tissues of animals, leading to biomagnification up the food chain.

A comprehensive study in Ireland analyzed the concentration of several PCN congeners, including 1,2,3,5,7,8-hexachloronaphthalene (also known as PCN 69), in 100 different commonly consumed foods. The research confirmed the widespread, low-level presence of PCNs in the food supply. nih.gov

The highest total PCN concentrations were found in fish. nih.gov While PCN 69 was included in the analysis, the most frequently detected congeners in the Irish food study were PCN 66/67, PCN 52, and PCN 73. nih.gov The congener profiles observed in fish often reflect patterns seen in some commercial PCN mixtures, suggesting bioaccumulation from historical environmental contamination. nih.gov

The table below summarizes the range of total measured PCN concentrations found in major food categories in the Irish study, which provides context for the potential dietary exposure to the group of compounds that includes 1,2,3,5,7,8-hexachloronaphthalene. nih.gov

| Food Category | Total PCN Concentration Range (ng/kg, whole weight) |

| Fish | up to 59.3 |

| Milk | as low as 0.09 |

| Dairy Products | Detected |

| Meat Products | Detected |

| Eggs | Detected |

| Animal Fat | Detected |

| Shellfish | Detected |

| Offal | Detected |

| Vegetables | Detected |

| Cereal Products | Detected |

This table is based on data for the sum of measured PCNs from the 2011 study by Fernandes et al. on PCN occurrence in Irish foods. nih.gov

Biological Disposition and Biotransformation Studies of 1,2,3,5,7,8 Hexachloronaphthalene in Model Systems

Absorption and Systemic Distribution in Laboratory Animals

Following administration, 1,2,3,5,7,8-Hexachloronaphthalene and its related isomers are absorbed and systemically distributed, with the route of exposure influencing the rate and extent of distribution. Studies in Wistar rats using a radiolabeled hexachloronaphthalene (HxCN) mixture, primarily composed of 1,2,3,5,6,7-HxCN, have shown that after intragastric administration, the compound is readily absorbed from the gastrointestinal tract. ijomeh.eu Similarly, intraperitoneal administration results in systemic distribution. ijomeh.euijomeh.eu The decline of [14C]-HxCN in the plasma of rats was observed to be biphasic, with calculated half-lives of approximately 6 hours for the initial phase and a much longer 350 hours for the second phase, indicating slow elimination from the bloodstream. ijomeh.eu

Hexachloronaphthalenes exhibit a strong affinity for specific tissues, leading to significant retention and accumulation. Regardless of the administration route, the highest concentrations of HxCN are consistently found in the liver and adipose tissue. ijomeh.euijomeh.eunih.gov

In a study involving male Wistar rats, the highest retention in the liver was observed 24 hours after both intragastric (32% of the dose) and intraperitoneal (38% of the dose) administration. ijomeh.euijomeh.eu In adipose tissue, a retention of approximately 30% was noted 120 hours after administration, irrespective of the route. ijomeh.euijomeh.eu This demonstrates a high potential for accumulation in the body with repeated exposure. ijomeh.eu

Further research in pregnant female Wistar rats confirmed maximum HxCN concentrations in the liver and adipose tissue. nih.gov High levels were also reported in the spleen, ovaries, adrenal glands, and uterus, as well as in the sciatic nerve, brain, and kidneys. nih.gov Another study in female Sprague-Dawley rats using a mixture of hexachloronaphthalenes (1,2,3,5,6,7-HxCN and 1,2,3,4,6,7-HxCN) calculated the half-lives to be 41 days in adipose tissue and 26 days in the liver, underscoring the persistent nature of these compounds. nih.gov

| Tissue | Retention / Concentration Finding | Animal Model | Study Reference |

| Liver | Highest concentration tissue. ijomeh.euijomeh.eunih.gov 32% (intragastric) and 38% (intraperitoneal) of dose retained after 24h. ijomeh.eu Half-life of 26 days. nih.gov | Male Wistar Rats, Female Sprague-Dawley Rats | ijomeh.euijomeh.eunih.govnih.gov |

| Adipose Tissue | Highest concentration tissue. ijomeh.euijomeh.eunih.gov ~30% of dose retained after 120h. ijomeh.eu Half-life of 41 days. nih.gov | Male Wistar Rats, Female Sprague-Dawley Rats | ijomeh.euijomeh.eunih.govnih.gov |

| Spleen | Relatively high levels detected. nih.gov | Pregnant Female Wistar Rats | nih.gov |

| Ovaries | Relatively high levels detected. nih.gov | Pregnant Female Wistar Rats | nih.gov |

| Adrenal Glands | Relatively high levels detected. nih.gov | Pregnant Female Wistar Rats | nih.gov |

| Uterus | Relatively high levels detected. nih.gov | Pregnant Female Wistar Rats | nih.gov |

| Sciatic Nerve | Relatively high levels detected. nih.gov | Pregnant Female Wistar Rats | nih.gov |

| Brain | Relatively high levels detected. nih.gov Twice the concentration found in blood. nih.gov | Pregnant Female Wistar Rats | nih.gov |

| Kidneys | Relatively high levels detected. nih.gov | Pregnant Female Wistar Rats | nih.gov |

Research has confirmed that hexachloronaphthalenes can cross the placental barrier, leading to fetal exposure. nih.gov In a study where pregnant Wistar rats were administered HxCN, the compound was detected in the placenta, amniotic fluid, and the litter, demonstrating effective transplacental transfer. nih.gov Among the fetal tissues examined, the highest concentrations of HxCN were found in the kidneys and the brain, with levels in these fetal organs exceeding those found in the maternal blood. nih.gov

Studies on the related 1,2,3,4,6,7-hexachloronaphthalene (B52931) isomer also provide evidence for transfer from dam to offspring. nih.gov Concentrations of this isomer were detected in the fat of female offspring at birth and at weaning. nih.gov The presence of the compound at weaning suggests that lactational transfer is a significant route of exposure for neonates. nih.gov

Investigations have demonstrated that hexachloronaphthalene can penetrate the blood-brain barrier. nih.gov In studies with pregnant rats, the concentration of HxCN in the brain was found to be twice the concentration measured in the blood, providing clear evidence of its ability to enter the central nervous system. nih.gov Similarly, studies on tetrachloronaphthalene, a related compound, also showed penetration of the blood-brain barrier. nih.gov This ability to cross into the brain highlights a significant aspect of its toxicokinetic profile.

Biotransformation and Metabolite Identification Research

The biotransformation of hexachloronaphthalenes primarily occurs in the liver, involving cytochrome P450 enzymes. The extent and nature of metabolism are crucial factors determining the compound's persistence and toxicity.

The hepatic metabolism of hexachloronaphthalenes involves the induction of cytochrome P450 (CYP) enzymes. nih.govnih.govnih.gov Specifically, HxCN is a potent inducer of hepatic CYP1A1 activity. nih.gov Studies on female Wistar rats showed a very strong induction of CYP1A1 even at low doses. nih.gov Research comparing 1,2,3,5,6,7-hexachloronaphthalene (B52935) (PCN 67) to the highly toxic 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD) confirmed significant dose-dependent increases in CYP1A1 and CYP1A2 associated enzyme activity in rats. nih.gov This induction of aryl hydrocarbon hydroxylase (AHH) and ethoxyresorufin-O-deethylase (EROD) activity is a characteristic response to dioxin-like compounds and is a key step in their metabolism. nih.gov The metabolic pathways are aimed at converting the lipophilic parent compound into more water-soluble metabolites that can be more readily excreted.

The primary route of excretion for hexachloronaphthalene and its metabolites is via the feces. ijomeh.euijomeh.eu In a study with male Wistar rats, following a single intragastric dose of [14C]-HxCN, over 51% of the administered dose was excreted in the feces within five days, with about 34% eliminated in the first 24 hours. ijomeh.euijomeh.eu After intraperitoneal administration, fecal excretion was slower, with a total of 34% of the dose excreted over five days. ijomeh.euijomeh.eu

In contrast, urinary excretion of HxCN is minimal. ijomeh.eu Across a five-day period, the total amount of HxCN excreted in the urine was approximately 1% of the administered dose, regardless of whether the administration was intragastric or intraperitoneal. ijomeh.eu The slow rate of excretion, particularly after systemic absorption, contributes to the compound's long biological half-life and its tendency to accumulate in the body. ijomeh.eu

| Excretion Parameter | Finding | Administration Route | Animal Model | Study Reference |

| Primary Excretion Route | Feces | Intragastric & Intraperitoneal | Male Wistar Rats | ijomeh.eu |

| Fecal Excretion (5 days) | ~51% of dose | Intragastric | Male Wistar Rats | ijomeh.euijomeh.eu |

| Fecal Excretion (5 days) | ~34% of dose | Intraperitoneal | Male Wistar Rats | ijomeh.euijomeh.eu |

| Urinary Excretion (5 days) | ~1% of dose | Intragastric & Intraperitoneal | Male Wistar Rats | ijomeh.eu |

| Elimination Rate | Slow turnover rate | Intragastric & Intraperitoneal | Male Wistar Rats | ijomeh.eu |

Toxicokinetic Modeling in Animal Models

Toxicokinetic modeling aims to mathematically describe the absorption, distribution, metabolism, and excretion (ADME) of a chemical in an organism. These models, particularly physiologically based toxicokinetic (PBTK) models, are valuable tools in toxicology and risk assessment. A PBTK model integrates physiological parameters of the animal model (like blood flow rates and tissue volumes) with chemical-specific parameters (like partition coefficients and metabolic rate constants) to simulate the concentration of the chemical and its metabolites in various tissues over time.

Currently, there is a significant lack of published scientific literature that provides a complete toxicokinetic model specifically for 1,2,3,5,7,8-hexachloronaphthalene in any animal model. The development of such a model would require extensive experimental data on the ADME of this specific isomer, which does not appear to be publicly available.

However, some studies on hexachloronaphthalenes (HxCNs) as a class of compounds provide insights that can inform our understanding of the likely toxicokinetic behavior of the 1,2,3,5,7,8-isomer in animal models, such as rats.

Research on a mixture of hexachloronaphthalenes in rats has indicated that these compounds are absorbed from the gastrointestinal tract and distribute to various tissues, with a notable accumulation in the liver and adipose tissue. This pattern is typical for lipophilic (fat-soluble) compounds like HxCNs.

One study investigated the effects of a single high dose and repeated lower doses of a hexachloronaphthalene mixture in Wistar rats. nih.gov While this study focused on toxicity endpoints like liver enlargement and oxidative stress, the findings have implications for toxicokinetics. nih.gov The observed dose-dependent increases in liver-to-body weight ratios and hepatic lipid peroxidation suggest that the liver is a primary target organ for HxCN toxicity, which is consistent with it being a major site of accumulation and metabolism. nih.gov

The biotransformation of HxCNs is a critical component of their toxicokinetics. Studies have shown that HxCNs are potent inducers of cytochrome P450 enzymes, particularly CYP1A1. nih.gov This enzyme induction can alter the metabolic profile and clearance rate of the compound. The metabolism of HxCNs is expected to proceed through hydroxylation to form hydroxylated metabolites (OH-HxCNs), which can then be conjugated and excreted. The specific metabolites formed from 1,2,3,5,7,8-hexachloronaphthalene and their rates of formation would be essential parameters in a toxicokinetic model.

The elimination of HxCNs is generally slow, which is characteristic of persistent organic pollutants (POPs). The primary routes of excretion are expected to be through the feces (via biliary excretion of conjugates) and, to a lesser extent, urine. The slow elimination contributes to the bioaccumulation of these compounds in the body.

To develop a robust toxicokinetic model for 1,2,3,5,7,8-hexachloronaphthalene, future research would need to determine key parameters in relevant animal models. The table below outlines the types of data that would be required.

Table 1: Essential Parameters for a Physiologically Based Toxicokinetic (PBTK) Model of 1,2,3,5,7,8-Hexachloronaphthalene

| Parameter Category | Specific Parameters Needed | Relevance to Toxicokinetic Model |

| Absorption | Oral bioavailability, dermal absorption rate, inhalation absorption efficiency | Determines the amount of compound entering the systemic circulation from different exposure routes. |

| Distribution | Tissue:blood partition coefficients (e.g., for liver, fat, kidney, muscle) | Governs the distribution of the compound into different body tissues. |

| Metabolism | Michaelis-Menten constants (Vmax, Km) for CYP-mediated metabolism in the liver | Describes the rate of biotransformation of the parent compound into metabolites. |

| Elimination | Biliary excretion rate, urinary excretion rate, half-life in various tissues | Determines the rate at which the compound and its metabolites are removed from the body. |

Without these specific data points for 1,2,3,5,7,8-hexachloronaphthalene, any current discussion of its toxicokinetic model in animal systems remains largely qualitative and based on inferences from related compounds.

Aryl Hydrocarbon Receptor (AhR) Mediated Responses

1,2,3,5,7,8-Hexachloronaphthalene, like other polychlorinated naphthalenes (PCNs) and dioxin-like compounds, is known to exert significant biological effects through its interaction with the aryl hydrocarbon receptor (AhR). nih.gov The AhR is a ligand-activated transcription factor that regulates the expression of a wide array of genes, including those involved in xenobiotic metabolism. The binding of a ligand, such as a hexachloronaphthalene (HxCN) congener, to the AhR initiates a signaling cascade that results in the transcription of target genes.

A primary and well-documented response following AhR activation by HxCNs is the potent induction of cytochrome P450 (CYP) enzymes, particularly the CYP1A subfamily. nih.gov Studies have demonstrated that HxCN is a very strong inducer of CYP1A, which serves as a sensitive biomarker of exposure. nih.govnih.gov Research on female rats exposed to HxCN showed a very strong induction of hepatic CYP1A1 activity even at low doses. nih.gov Further investigations comparing specific hexachloronaphthalene congeners to 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD), a model AhR agonist, revealed that both 1,2,3,4,6,7-HxCN (PCN 66) and 1,2,3,5,6,7-HxCN (PCN 67) cause significant, dose-dependent increases in the activity of CYP1A1 and CYP1A2 enzymes. researchgate.netnih.gov The mechanism of action is considered to be very similar to that of TCDD and other dioxin-like compounds, which are known to mediate their effects through the AhR pathway. nih.gov This induction of CYP enzymes is a key event in the metabolic processing of the compound and is a hallmark of its toxicological profile.

| Enzyme | Effect of Hexachloronaphthalene Exposure | Reference Congeners |

| CYP1A1 | Strong, dose-dependent induction of activity and expression. | HxCN mixture, PCN 66, PCN 67 |

| CYP1A2 | Significant induction of enzyme activity. | PCN 66, PCN 67 |

The potency of PCN congeners to activate the AhR and induce subsequent responses like enzyme induction is highly dependent on their specific chemical structure, namely the number and position of chlorine atoms on the naphthalene (B1677914) rings. nih.gov Research into various PCN congeners has established a clear structure-activity relationship. For hexachloronaphthalenes, the potency in activating AhR-mediated responses, such as ethoxyresorufin-O-deethylase (EROD) activity, follows a specific rank order. One study reported an approximate ranking order for HxCN isomers as: 1,2,3,6,7,8- > 1,2,3,4,6,7- > 1,2,3,5,6,7- > 1,2,3,5,6,8-HxCN. nih.gov This demonstrates that congeners with lateral chlorine substitutions at positions 2, 3, 6, and 7, which result in a more planar, "dioxin-like" configuration, are generally more potent AhR agonists. The presence of chlorine atoms in meta-substituted positions has been linked to decreased potency. nih.gov

Oxidative Stress Induction Mechanisms

Exposure to 1,2,3,5,7,8-Hexachloronaphthalene can lead to a state of oxidative stress, an imbalance between the production of reactive oxygen species and the cell's ability to detoxify these reactive intermediates or repair the resulting damage.

A key indicator of oxidative stress is lipid peroxidation, the oxidative degradation of lipids. Studies in rats administered HxCN have shown a dose-dependent increase in lipid peroxidation in the liver, suggesting that the compound generates significant oxidative stress in this organ. nih.gov This finding is supported by research on specific congeners, which also confirmed increased lipid peroxidation as a consequence of exposure. nih.gov Oxidative stress also involves changes in the activity of antioxidant enzymes. While direct modulation of specific antioxidant enzymes by 1,2,3,5,7,8-hexachloronaphthalene is a subject of ongoing research, the general mechanism involves the cell's attempt to counteract the increased oxidative burden.

| Parameter | Observation in HxCN-Exposed Models | Implication |

| Malondialdehyde (MDA) | Increased levels in the liver. nih.gov | Biomarker for increased lipid peroxidation. |

| Lipid Peroxidation | Dose-dependent increase observed. nih.govnih.gov | Indicates cellular membrane damage. |

The induction of oxidative stress by hexachloronaphthalenes is closely linked to mitochondrial dysfunction. Research using the congener 1,2,3,5,6,7-hexachloronaphthalene (PCN67) in neuronal cell models has shown that it causes an overproduction of reactive oxygen species (ROS). nih.gov This overproduction is associated with a loss of mitochondrial membrane potential (ΔΨm). The mechanism appears to involve mitochondrial calcium accumulation, as blocking the mitochondrial calcium uniporter was found to partially rescue cell viability and reduce ROS overproduction. nih.gov These findings indicate that neuronal mitochondria are a primary target for HxCN toxicity, with the compound disrupting normal mitochondrial function and leading to ROS-mediated cell damage. nih.gov

Endocrine System Interaction Studies

Hexachloronaphthalenes are recognized as potential endocrine disruptors, capable of interfering with the body's hormonal systems. Studies have shown that HxCN can impact both ovarian and thyroid function. nih.gov

In female rats, the effects on the estrogenic system appear to be dependent on the duration of exposure. Subacute exposure resulted in an estrogenic effect, characterized by elevated estradiol (B170435) concentrations in the uterus and serum. nih.gov Conversely, longer-term subchronic exposure led to an antiestrogenic effect, with decreased estradiol levels and reduced uterus weight. nih.gov

Furthermore, HxCN exposure has been shown to disrupt thyroid hormone homeostasis. Rats exposed to HxCN exhibited increased levels of thyroid-stimulating hormone (TSH) and decreased levels of free thyroxine (fT4) in their serum. nih.gov The presence of HxCN has also been detected in the adrenal glands, which may point to potential toxic effects on the endocrine system. researchgate.net These findings suggest that 1,2,3,5,7,8-hexachloronaphthalene can produce effects similar to other dioxin-like compounds, leading to significant endocrine and estrous cyclicity disorders. nih.gov

| Endocrine Axis | Observed Effect of HxCN Exposure | Exposure Duration |

| Ovarian (Estrogenic) | Estrogenic (Increased Estradiol) | Subacute |

| Ovarian (Estrogenic) | Antiestrogenic (Decreased Estradiol) | Subchronic |

| Thyroid | Increased TSH, Decreased fT4 | Subacute & Subchronic |

Estrogenic and Antiestrogenic Activities

Studies utilizing in vitro yeast-based reporter assays have been conducted to determine the estrogenic and antiestrogenic potential of certain hexachloronaphthalene (HxCN) congeners. One such study investigated 1,2,3,5,6,7-hexachloronaphthalene (PCN67). The findings indicate that this congener exhibits partial estrogenic activity, characterized by a hormetic dose-response curve. nih.gov

Furthermore, PCN67 demonstrated antiestrogenic activity. In the presence of 17β-estradiol, PCN67 was capable of inhibiting estrogenic activity, with the most significant inhibition of up to 17.4% observed at low concentrations ranging from 5 pM to 0.5 nM. nih.gov This suggests a potential for this compound to interfere with normal estrogen receptor signaling.

Table 1: Estrogenic and Antiestrogenic Activity of 1,2,3,5,6,7-Hexachloronaphthalene (PCN67)

| Activity | Observation | Concentration Range for Max Effect | Reference |

|---|---|---|---|

| Estrogenic | Partial, with a hormetic response | Not specified | nih.gov |

Androgenic and Antiandrogenic Activities

The androgenic and antiandrogenic properties of HxCNs have been evaluated through both in vitro and in vivo studies. In vitro yeast androgen reporter bioassays revealed that 1,2,3,5,6,7-hexachloronaphthalene (PCN67) possesses strong antiandrogenic effects. nih.gov When tested in the presence of 17β-testosterone, PCN67 exhibited a potent ability to inhibit androgenic activity. nih.gov

The antiandrogenic potency of PCN67 was found to be approximately twice that of the reference antiandrogen, flutamide. nih.gov This highlights the significant potential of this HxCN congener to disrupt androgen receptor-mediated signaling pathways.

In vivo studies using the Hershberger Bioassay in male rats further support the antiandrogenic nature of HxCNs. nih.gov Co-exposure to HxCN and testosterone (B1683101) propionate (B1217596) resulted in a significant decrease in the weight of androgen-dependent tissues, namely the ventral prostate and seminal vesicle. nih.gov This effect is indicative of an anti-androgenic action, potentially through the inhibition of 5α-reductase. nih.gov

Table 2: Antiandrogenic Potency of 1,2,3,5,6,7-Hexachloronaphthalene (PCN67) in vitro

| Compound | IC50 (μM) | Potency Relative to Flutamide | Reference |

|---|---|---|---|

| PCN67 | 3.14 | ~2x more potent | nih.gov |

Impact on Sex Steroid Hormone Signaling

The combined estrogenic, antiestrogenic, and potent antiandrogenic activities of hexachloronaphthalenes suggest a significant potential to deregulate sex steroid hormone signaling. nih.gov The disruption of these critical signaling pathways can have wide-ranging effects on reproductive health and development.

In vivo studies have demonstrated that exposure to HxCNs can lead to hormonal disturbances, including lowered levels of testosterone. nih.gov These findings, coupled with the observed effects on androgen-dependent tissues, underscore the capacity of these compounds to interfere with the endocrine system. The collective evidence from in vitro and in vivo research indicates that exposure to certain HxCNs can contribute to the dysregulation of sex steroid hormone homeostasis. nih.govnih.gov

Neurochemical Pathway Disturbances

Research has indicated that hexachloronaphthalenes can exert neurotoxic effects by interfering with critical neurochemical pathways.

Dopaminergic System Modulation (Tyrosine Hydroxylase, VMAT1)

In vitro studies using the PC12 cell line, a model for neurosecretion, have shown that 1,2,3,5,6,7-hexachloronaphthalene (PCN67) can impair the dopamine (B1211576) pathway. nih.govnih.gov Exposure to PCN67 resulted in a decrease in both the content and release of dopamine. nih.govnih.gov

Mechanistically, PCN67 was found to affect the expression of key proteins involved in dopamine synthesis and storage. The expression of tyrosine hydroxylase, the rate-limiting enzyme in dopamine synthesis, was diminished. nih.govnih.gov Furthermore, a lowered expression of vesicular monoamine transporter 1 (VMAT1), which is responsible for packaging dopamine into synaptic vesicles, was observed. nih.govnih.gov These alterations can disrupt dopaminergic transmission and may contribute to dopamine deficiency. nih.gov

Table 3: Effect of PCN67 on the Dopaminergic System in PC12 Cells

| Parameter | Effect | Implication | Reference |

|---|---|---|---|

| Dopamine Content | Diminished | Reduced dopamine availability | nih.govnih.gov |

| Dopamine Release | Diminished | Impaired synaptic transmission | nih.govnih.gov |

| Tyrosine Hydroxylase Expression | Affected | Altered dopamine synthesis | nih.govnih.gov |

Neuronal Cell Viability and Outgrowth Studies

The neurotoxic potential of hexachloronaphthalenes has been further investigated in studies assessing neuronal cell viability and development. In vitro experiments using differentiated PC12 cells and primary hippocampal neurons have been conducted to evaluate the effects of PCN67. nih.gov These studies aim to elucidate the extent to which exposure to these compounds may interfere with normal neuronal physiology and lead to neurotoxicity. nih.gov

While detailed quantitative data on neuronal outgrowth is limited in the provided context, the research into neuronal death in these cell models indicates that HxCNs are a subject of concern for neuronal health. nih.gov The neurotoxic effects of polychlorinated naphthalenes may be analogous to those observed for other dioxin-like compounds, such as certain polychlorinated biphenyls (PCBs) and 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD), which have been shown to inhibit neurite outgrowth in various in vitro models. nih.gov

Immunological Investigations Related to PCN Exposure

Exposure to polychlorinated naphthalenes (PCNs) has been reported to provoke a spectrum of adverse effects, including the suppression of the immune response. nih.gov The immunotoxic potential of these compounds is an area of ongoing research.

Studies on specific hexachloronaphthalene congeners have provided evidence of their impact on the immune system. For instance, in a study involving female Harlan Sprague-Dawley rats, exposure to 1,2,3,4,6,7-hexachloronaphthalene (PCN 66) and 1,2,3,5,6,7-hexachloronaphthalene (PCN 67) resulted in histopathological changes in the thymus, including thymic atrophy. rochester.edu The thymus is a primary lymphoid organ essential for the maturation of T-lymphocytes, and its atrophy is a significant indicator of immunotoxicity.

The immunotoxic effects of PCNs are thought to be, in part, mediated through the aryl hydrocarbon receptor (AhR), similar to dioxin-like compounds. nih.gov The higher chlorinated PCNs, including the hexachloronaphthalene congeners, are generally associated with more pronounced toxicological responses. nih.gov

Table 4: Mentioned Chemical Compounds

| Compound Name | Abbreviation/Synonym |

|---|---|

| 1,2,3,5,7,8-Hexachloronaphthalene | - |

| 1,2,3,5,6,7-Hexachloronaphthalene | PCN67 |

| 1,2,3,4,6,7-Hexachloronaphthalene | PCN66 |

| 17β-estradiol | - |

| 17β-testosterone | - |

| Flutamide | - |

| Testosterone propionate | - |

| 2,3,7,8-tetrachlorodibenzo-p-dioxin | TCDD |

| Polychlorinated biphenyls | PCBs |

| Tyrosine Hydroxylase | - |

| Vesicular Monoamine Transporter 1 | VMAT1 |

Environmental Distribution and Fate

The environmental behavior of 1,2,3,5,7,8-hexachloronaphthalene is governed by its physicochemical properties, particularly its low water solubility and high lipophilicity (indicated by a high LogP value). These characteristics lead to its strong association with soils, sediments, and organic matter in the environment. Due to its persistence and resistance to degradation, it has the potential for long-range environmental transport and can bioaccumulate in the food chain. While general monitoring studies have confirmed the widespread presence of PCNs in various environmental compartments, specific data on the levels and distribution of the 1,2,3,5,7,8-isomer are limited. nih.gov

Comparative Studies and Isomer Specific Research on Hexachloronaphthalenes

Congener-Specific Potency Comparisons

The potency of HxCN isomers, particularly their ability to elicit dioxin-like toxic responses, varies significantly among the different congeners. This variation is primarily attributed to the structural arrangement of chlorine atoms, which influences the molecule's ability to bind to the aryl hydrocarbon receptor (AhR).

Research into the structure-activity relationships of PCNs has established a hierarchy of dioxin-like potency among the HxCN isomers. The substitution pattern of chlorine atoms is a key determinant of this activity. An approximate ranking for some HxCN isomers, based on their potency, has been reported as follows: 1,2,3,6,7,8-HxCN > 1,2,3,4,6,7-HxCN > 1,2,3,5,6,7-HxCN > 1,2,3,5,6,8-HxCN. nih.gov This ranking suggests that the presence of meta-substituted chlorines may lead to a decrease in potency. nih.gov Generally, hexa- and heptachloronaphthalenes are considered the most potent congeners among the PCNs. nih.gov

Table 1: Ranking of Dioxin-Like Activity for Select Hexachloronaphthalene Isomers

| Rank | Isomer |

| 1 | 1,2,3,6,7,8-Hexachloronaphthalene |

| 2 | 1,2,3,4,6,7-Hexachloronaphthalene (B52931) |

| 3 | 1,2,3,5,6,7-Hexachloronaphthalene (B52935) |

| 4 | 1,2,3,5,6,8-Hexachloronaphthalene |

Source: nih.gov

To quantify the toxic potential of dioxin-like compounds, a system of Toxic Equivalency Factors (TEFs) or Relative Potency Factors (REPs) is used, with 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD) serving as the reference compound with a TEF of 1. Studies have been conducted to derive these factors for various HxCN isomers.

Table 2: Estimated Relative Potencies of Select Hexachloronaphthalene Isomers Compared to TCDD

| Isomer | Relative Potency Range |

| 1,2,3,4,6,7-Hexachloronaphthalene (PCN 66) | 0.0015 - 0.0072 |

| 1,2,3,5,6,7-Hexachloronaphthalene (PCN 67) | 0.00029 - 0.00067 |

Source: nih.gov

Currently, there is a lack of specific TEF or REP data for 1,2,3,5,7,8-Hexachloronaphthalene in the available scientific literature.

Isomer-Specific Environmental Behavior Differentiations

The environmental fate of HxCN isomers, including their persistence, transport, and bioaccumulation, is influenced by their physicochemical properties, which are in turn determined by their chlorine substitution patterns. Generally, the persistence and bioaccumulation potential of PCNs increase with the degree of chlorination. However, specific differences among HxCN isomers exist.

While detailed comparative studies on the environmental behavior of 1,2,3,5,7,8-Hexachloronaphthalene versus other HxCN isomers are not extensively available, it is understood that as a higher chlorinated naphthalene (B1677914), it is expected to be persistent in the environment and have a high potential for bioaccumulation. The lipophilicity of HxCNs contributes to their partitioning into fatty tissues of organisms.

Isomer-Specific Biological Response Heterogeneities

The biological responses to different HxCN isomers can vary. These responses are often mediated through the AhR, leading to a cascade of events including the induction of metabolizing enzymes and other toxic effects.

Studies on specific HxCNs have revealed a range of biological effects. For example, exposure to PCN 66 and PCN 67 in rats resulted in histopathological changes in the liver and thymus, as well as significant increases in CYP1A1 and CYP1A2 enzyme activity. nih.govresearchgate.net Hexachloronaphthalene (HxCN) as a general class is considered one of the most toxic and bioaccumulative congeners of PCNs and has been shown to have endocrine-disrupting effects in female rats, impacting ovarian and thyroid function.

Direct comparative studies detailing the specific biological response profile of 1,2,3,5,7,8-Hexachloronaphthalene in relation to other HxCN isomers are limited in the current body of scientific research.

Retention and Elimination Differences Among Isomers

The retention and elimination kinetics of HxCN isomers within an organism are critical for determining their potential for long-term toxicity. These processes are isomer-specific.

Research on a mixture of HxCNs administered to rats demonstrated the selective retention of certain isomers. Specifically, 1,2,3,5,6,7- and 1,2,3,4,6,7-hexachloronaphthalene were found to be strongly retained in the liver and adipose tissue, with calculated half-lives of 26 days in the liver and 41 days in adipose tissue for the mixture. nih.gov This high retention of specific higher chlorinated naphthalenes underscores their potential for bioaccumulation and chronic toxicity. nih.gov

There is currently a lack of specific data on the retention and elimination half-life of 1,2,3,5,7,8-Hexachloronaphthalene.

Computational and Theoretical Approaches to 1,2,3,5,7,8 Hexachloronaphthalene Research

Quantitative Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Property Relationship (QSPR) models are statistical tools that correlate the structural features of a chemical with its physical, chemical, or biological properties. These models are particularly valuable for predicting the properties of compounds for which experimental data is scarce, such as specific congeners of polychlorinated naphthalenes (PCNs).

Prediction of Environmental Partitioning Parameters

The environmental partitioning of a chemical describes its distribution between different environmental compartments such as air, water, soil, and biota. QSPR models have been developed to predict key partitioning coefficients for PCNs. For instance, models have been established to predict the octanol-air partition coefficient (KOA), a critical parameter for understanding the partitioning of chemicals between the atmosphere and organic phases. cu.edu.eg These models often utilize quantum chemical descriptors to achieve high predictive accuracy. cu.edu.eg

A significant finding from QSPR studies on PCNs is that the degree of chlorination and molecular size are primary factors governing their partitioning behavior. cu.edu.eg Generally, as the number of chlorine atoms in a PCN molecule increases, so does its lipophilicity and tendency to partition into organic phases. cu.edu.eg

Molecular Descriptors from Spectral Data

Molecular descriptors are numerical values that encode information about the chemical structure of a molecule. While not directly derived from spectral data in the reviewed literature, a wide array of physico-chemical descriptors have been used to characterize all 75 chloronaphthalene congeners. researchgate.net These descriptors, which can be correlated with spectral properties, are crucial for building robust QSPR models.

A study interpreting a data matrix of 35 physico-chemical descriptors for PCNs using Principal Component Analysis (PCA) revealed that the primary factors influencing their behavior are related to the degree of chlorination, molecular weight, polarizability, and lipophilicity. researchgate.net The second most important factor was the energy of the lowest unoccupied molecular orbital (LUMO), highlighting the role of electronic properties. researchgate.net

Table 1: Key Physico-Chemical Descriptors Used in QSPR Studies of Polychlorinated Naphthalenes

| Descriptor Category | Examples |

| Topological | Wiener Index, First-order molecular connectivity index |

| Geometrical | Molecular weight, Solvent-accessible surface, Van der Waals volume |

| Electronic | Energy of HOMO, Energy of LUMO, Dipole moment |

| Physicochemical | Logarithm of octanol-water partition coefficient (log Kow) |

This table is generated based on information from a study on physico-chemical descriptors of chloronaphthalenes. researchgate.net

Molecular Dynamics and Simulation Studies

For instance, MD simulations have been employed to investigate the interaction of other persistent organic pollutants, such as hexachlorobenzene, with soil organic matter. nih.gov These studies provide molecular-level insights into adsorption mechanisms, showing how these pollutants bind to different functional groups within the soil matrix. nih.govnih.gov Similar approaches could be applied to 1,2,3,5,7,8-hexachloronaphthalene to better understand its fate and transport in soil environments.

Furthermore, MD simulations of naphthalene (B1677914) and its derivatives have been used to predict crystal shapes and to study their interactions with water molecules. arxiv.orgrsc.orgnih.gov These studies showcase the capability of MD to elucidate the conformational dynamics and intermolecular forces that govern the behavior of these compounds in various environments. The lack of specific MD studies on 1,2,3,5,7,8-hexachloronaphthalene represents a notable research gap that, if addressed, could significantly enhance our understanding of its environmental behavior.

Quantum Chemical Calculations of Molecular Interactions

Quantum chemical calculations, based on the principles of quantum mechanics, are used to investigate the electronic structure and properties of molecules with high accuracy. These calculations are fundamental to understanding the molecular interactions of 1,2,3,5,7,8-hexachloronaphthalene.

Studies have utilized quantum chemical descriptors, such as the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), to develop QSPR models for PCNs. cu.edu.eg The energy of the LUMO, for example, has been shown to be a significant factor influencing the octanol-air partition coefficient, suggesting the importance of intermolecular interactions involving electron acceptance by the PCN molecule. cu.edu.eg

Research has also explored the intrinsic correlation between quantum chemical descriptors and empirical constants, like Hammett constants, for polychlorinated compounds, including PCNs. nih.gov These studies have demonstrated strong linear relationships between certain quantum chemical descriptors (e.g., quadrupole moments, polarizability, and HOMO energy) and these empirical constants, providing a deeper understanding of the electronic effects that govern the reactivity and properties of these compounds. nih.gov

Kinetic Modeling of Formation and Degradation Pathways

Kinetic modeling is used to simulate the rates and mechanisms of chemical reactions, providing insights into the formation and degradation of compounds like 1,2,3,5,7,8-hexachloronaphthalene.

Studies have investigated the degradation of PCNs through various processes. For instance, the photocatalytic degradation of chloronaphthalene has been modeled using the Langmuir-Hinshelwood kinetic model. cu.edu.egnih.gov This model helps to understand how factors like concentration and flow rate influence the degradation rate on a catalyst surface. cu.edu.egnih.gov

The formation of PCNs from precursors like 3-chlorophenol (B135607) has been studied using density functional theory (DFT) and canonical variational transition-state theory. nist.gov These theoretical studies elucidate the reaction pathways and the relative importance of different formation routes, indicating that pathways leading to the elimination of a chlorine atom are generally favored. nist.gov Such models are crucial for predicting the types and amounts of PCNs that may be formed in industrial processes and for developing strategies to minimize their formation. nist.gov

Environmental Fate Modeling and Exposure Assessment Tools

Environmental fate models are computational tools that simulate the movement, transformation, and ultimate fate of chemicals in the environment. These models are essential for assessing the potential exposure and risk associated with compounds like 1,2,3,5,7,8-hexachloronaphthalene.

Fugacity-based models are a common type of environmental fate model that uses the concept of "escaping tendency" to describe the partitioning of a chemical between different environmental compartments. nih.govnih.govmdpi.comnih.gov Dynamic multimedia fugacity models have been used in the health-based risk assessment of PCN derivatives. nih.gov These models can estimate the concentrations of a chemical in various media and can be used to assess non-carcinogenic and carcinogenic risks through different exposure pathways. nih.gov

The U.S. Environmental Protection Agency (EPA) provides a range of exposure assessment tools that can be used to estimate human and ecological exposure to chemicals. These tools can incorporate data on a chemical's physical and chemical properties, environmental fate, and transport to model potential exposures through various routes, such as inhalation, ingestion, and dermal contact. While not always specific to a single congener, these models can be applied to classes of chemicals like hexachloronaphthalenes to provide valuable screening-level assessments of potential risks.

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 1,2,3,5,7,8-Hexachloronaphthalene in laboratory settings?

- Methodological Answer :

- Use local exhaust ventilation systems to prevent inhalation of dust or vapors.

- Wear PPE (gloves, lab coats, safety goggles) to avoid dermal/ocular contact.

- Store in sealed, grounded containers away from oxidizers and heat sources.

- Prohibit eating, drinking, or smoking in handling areas.

- In case of exposure, rinse affected skin/eyes with water for 15+ minutes and seek medical attention .

Q. How can researchers design experiments to assess the toxicokinetics of 1,2,3,5,7,8-Hexachloronaphthalene in mammalian models?

- Methodological Answer :

- Administer a single oral or intraperitoneal dose of radiolabeled [¹⁴C]-HxCN (e.g., 0.3 mg/rat) to track systemic distribution.

- Sacrifice animals at intervals (24–72 hours post-exposure) and quantify tissue concentrations via liquid scintillation counting.

- Prioritize sampling liver, adipose tissue, brain, and blood due to observed bioaccumulation patterns.

- Key findings: Liver and adipose tissues retain >50% of the administered dose, with significant blood-brain barrier penetration (1.5× higher in brain vs. blood) .

Q. What analytical methods are validated for quantifying 1,2,3,5,7,8-Hexachloronaphthalene in environmental and biological samples?

- Methodological Answer :

- Use gas chromatography-mass spectrometry (GC-MS) with a DB-5MS column for separation.

- Employ isotope-labeled internal standards (e.g., ¹³C-PCNs) to improve accuracy.

- Validate detection limits (e.g., 50 µg/mL in methanol as a reference standard) and recovery rates using spiked matrices .

Advanced Research Questions

Q. What methodologies are employed to study transplacental transfer and fetal accumulation of 1,2,3,5,7,8-Hexachloronaphthalene?

- Methodological Answer :

- Administer [¹⁴C]-HxCN to pregnant Wistar rats on gestational days 17–18.

- Sacrifice dams on day 20 and analyze fetal tissues (blood, liver, brain) for radioactivity.

- Key findings: Fetal tissues accumulate HxCN at 5–10% of maternal concentrations, confirming transplacental transfer. Maternal adipose tissue acts as a reservoir, prolonging fetal exposure .

Q. How do researchers evaluate the relative potency of 1,2,3,5,7,8-Hexachloronaphthalene compared to dioxin-like compounds in inducing cytochrome P450 enzymes?

- Methodological Answer :

- Conduct dose-response studies in Sprague-Dawley rats, measuring CYP1A1/2 induction via ethoxyresorufin-O-deethylase (EROD) assays.

- Compare ED₅₀ values to TCDD (2,3,7,8-tetrachlorodibenzo-p-dioxin).

- Key finding: HxCN exhibits ~1/100th the potency of TCDD but induces thymic atrophy at lower thresholds .

Q. What approaches are used to resolve contradictions in reported neurotoxic effects of 1,2,3,5,7,8-Hexachloronaphthalene across different studies?

- Methodological Answer :

- Perform meta-analyses to reconcile differences in exposure routes (oral vs. intraperitoneal) and dosing regimens.

- Validate findings using in vitro blood-brain barrier models and neurospecific biomarkers (e.g., GFAP for astrocyte activation).

- Critical factor: HxCN’s lipophilicity (log Kow >6) enhances neural tissue affinity, but variability in metabolic clearance may explain discrepancies .

Q. How is the bioaccumulation potential of 1,2,3,5,7,8-Hexachloronaphthalene assessed in aquatic food chains?

- Methodological Answer :

- Collect benthic organisms (e.g., mussels, crustaceans) from contaminated ecosystems and quantify HxCN via GC-ECD.

- Calculate bioaccumulation factors (BAFs) by comparing tissue concentrations to sediment/water levels.

- Key finding: HxCN BAFs exceed 10⁴ in lipid-rich tissues, with trophic magnification observed in higher predators .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.